molecular formula C10H9ClN2O B1599547 2-(chloromethyl)-3-methylquinazolin-4(3H)-one CAS No. 199114-62-0

2-(chloromethyl)-3-methylquinazolin-4(3H)-one

Cat. No. B1599547
CAS RN: 199114-62-0
M. Wt: 208.64 g/mol
InChI Key: NDYMABNTFFJQLH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-methylquinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Synthesis of Derivatives

  • 2-(Chloromethyl)-3-methylquinazolin-4(3H)-one has been used to synthesize various chemical compounds. For instance, it is converted to azides which then undergo cyclisation to form 2-quinazolinonyl imidazolidinones (Reddy, Reddy, & Vasantha, 2003). Additionally, it serves as a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds (Li et al., 2010).

Green Synthesis of Quinazoline Derivatives

  • This compound has been utilized in eco-friendly microwave-irradiated reactions for the "green synthesis" of new 2-substituted quinazoline derivatives in aqueous medium (Kabri, Gellis, & Vanelle, 2009).

Solubility Studies

  • The solubility of 2-chloromethyl-4-methylquinazoline, a variant of this compound, has been studied in various solvents, providing valuable data for further chemical applications (Gu et al., 2020).

Corrosion Inhibition

  • Some derivatives of 2-methylquinazolin-4(3H)-one have been evaluated for their corrosion inhibition properties, providing insights into the practical applications of this class of compounds (Kadhim et al., 2017).

Synthesis of Substituted Quinazolinones

  • Research has been done on synthesizing novel 2-methylquinazolin-4(3H)-one derivatives bearing functionalities like urea, thiourea, and sulphonamide, which have shown potential anti-inflammatory and antimicrobial activities (Keche & Kamble, 2014).

Schiff Base Derivatives

  • Schiff base derivatives of 2-methylquinazolin-4(3H)-one have been synthesized and studied for various biological activities, including antimicrobial and anti-inflammatory properties (Sahu et al., 2008).

properties

IUPAC Name

2-(chloromethyl)-3-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-13-9(6-11)12-8-5-3-2-4-7(8)10(13)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYMABNTFFJQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=CC=CC=C2C1=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429266
Record name 2-(chloromethyl)-3-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-3-methylquinazolin-4(3H)-one

CAS RN

199114-62-0
Record name 2-(chloromethyl)-3-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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